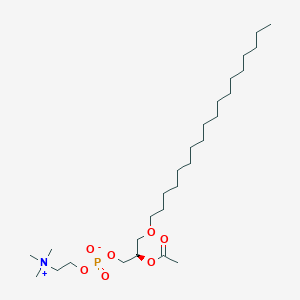

PAF (C18)

Descripción

Propiedades

IUPAC Name |

[(2R)-2-acetyloxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3,4)5/h28H,6-26H2,1-5H3/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXCIEWBDUAPBJF-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80995900 | |

| Record name | 2-(Acetyloxy)-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74389-69-8 | |

| Record name | 1-O-Octadecyl-platelet-activating factor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74389-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-0-octadecyl 2-0-acetyl sn-glycero-3-phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074389698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Acetyloxy)-3-(octadecyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C18-PAF | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9ZA6E5Q2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The In Vivo Function of 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (C18-PAF): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo functions of C18-PAF, a naturally occurring ether phospholipid. C18-PAF, along with its more potent analog C16-PAF, belongs to the family of Platelet-Activating Factors (PAFs), which are critical lipid mediators in a variety of physiological and pathological processes. This document details the signaling pathways, cardiovascular effects, and roles in inflammation and cancer of C18-PAF, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its biological significance.

Core Functions and Mechanism of Action

C18-PAF exerts its biological effects primarily through its interaction with the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of numerous cell types, including platelets, neutrophils, macrophages, and endothelial cells.[1][2] The binding of C18-PAF to PAFR initiates a cascade of intracellular signaling events, predominantly through the activation of Gq and Gi proteins.[3][4] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in a cellular response.[4]

Cardiovascular Effects

In vivo studies have demonstrated that C18-PAF possesses significant cardiovascular properties, primarily acting as a vasodilator and hypotensive agent.[1]

Quantitative Data on Cardiovascular Effects

The following table summarizes the dose-dependent effects of intrarenal administration of C18-PAF on renal blood flow and systemic blood pressure in anesthetized male Wistar rats.

| C18-PAF Dose (ng/kg) | Change in Renal Blood Flow (%) | Decrease in Systemic Blood Pressure (mmHg) |

| 2.5 - 200 | 6 - 15 | 2 - 64 |

| Data sourced from Life Sciences, 1991.[1] |

It is noteworthy that C18-PAF is less potent than its C16 counterpart in inducing these cardiovascular changes. The dose-response curves for C18-PAF are shifted approximately 7-fold to the right compared to C16-PAF, indicating a lower potency.[1]

Role in Inflammation

PAF is a well-established potent mediator of inflammation.[5][6] While much of the in vivo research has focused on PAF in general or the more potent C16-PAF, C18-PAF is understood to contribute to the inflammatory cascade. The activation of PAFR by C18-PAF on inflammatory cells can lead to chemotaxis, degranulation, and the production of other inflammatory mediators such as cytokines and chemokines.[7]

Involvement in Cancer

The PAF/PAFR signaling axis has been implicated in various aspects of cancer biology, including tumor growth, angiogenesis, and metastasis.[8][9] PAF produced by cancer cells can act in an autocrine manner to promote their own proliferation and migration, and in a paracrine manner to stimulate the formation of new blood vessels that supply the tumor.[2] While direct quantitative data for the in vivo effects of C18-PAF on tumor growth is limited, studies using PAFR antagonists have demonstrated a significant reduction in tumor growth and angiogenesis in xenograft models, suggesting that endogenous PAFs, including C18-PAF, contribute to cancer progression.[2]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involving C18-PAF, the following diagrams have been generated using the DOT language.

C18-PAF Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Platelet-Activating Factor-Induced Inflammation in Obesity: A Two-Sided Coin of Protection and Risk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Loss of the platelet activating factor receptor in mice augments PMA-induced inflammation and cutaneous chemical carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Biological Activity of Octadecane Platelet-Activating Factor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-activating factor (PAF) is a potent, endogenously produced phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] The biological activity of PAF is mediated through its interaction with a specific G-protein coupled receptor, the PAF receptor (PAFR).[2] While the most commonly studied form of PAF is 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine (C16-PAF), its octadecane (B175841) analogue, 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (Octadecane PAF or C18-PAF), also exhibits significant and distinct biological activities. This technical guide provides an in-depth overview of the biological activity of octadecane PAF, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Data of Octadecane PAF

The biological potency of octadecane PAF varies depending on the specific biological response and the cell type involved. The following tables summarize the available quantitative data for the biological activities of octadecane PAF and related PAF molecules.

| Biological Activity | Organism/Cell Type | Parameter | Value | Notes |

| Receptor Binding | Rat Peritoneal Polymorphonuclear Leukocytes | Kd | 4.74 ± 2.59 nM | Represents the equilibrium dissociation constant for PAF binding to its receptor.[3] |

| Platelet Aggregation | Human Platelet-Rich Plasma | Effective Concentration Range | 50 nM - 14 µM | Dose-dependent aggregation was observed within this range for PAF.[4] |

| Washed Rabbit Platelets | ED50 (for a PAF analog) | ~50 nM | This value is for 1-O-hexadecyl-2-(5-oxovaleroyl)-sn-GroPCho, providing a methodological reference.[1] | |

| Neutrophil Chemotaxis | Human Neutrophils | Chemotactic Potency Ranking | C16:0 > C18:0 > C18:1 | C18-PAF is a less potent chemoattractant than C16-PAF.[5] |

| Amylase Secretion | Guinea Pig Exocrine Pancreatic Lobules | Maximal Stimulation | 5 nM | Maximal stimulation of amylase release was observed at this concentration of C18-PAF. |

Signaling Pathways of Octadecane PAF

Octadecane PAF exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor that can signal through multiple G proteins, primarily Gq and Gi.

PAFR-Mediated Gq and Gi Signaling

Activation of the Gq pathway by C18-PAF leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is central to cellular responses such as platelet aggregation and smooth muscle contraction.

The Gi pathway, on the other hand, is predominantly linked to the chemotactic responses induced by PAF. Activation of Gi can lead to the modulation of downstream effectors that regulate cell migration.

C18-PAF-Induced Apoptosis in Neuronal Cells

Interestingly, studies in neuronal cells have revealed that PAF can induce apoptosis through a pathway that is independent of its G-protein coupled receptor.[6][7] This PAFR-independent pathway involves the activation of executioner caspases, such as caspase-3 and caspase-7.[7] While the precise upstream events are still under investigation, it is proposed that C18-PAF may directly or indirectly interact with mitochondrial components, leading to the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, a complex that includes Apaf-1 and pro-caspase-9, leading to the activation of caspase-9 and the subsequent cleavage and activation of caspase-3/7. The Bcl-2 family of proteins are key regulators of mitochondrial integrity and cytochrome c release, and are likely to be involved in this process.[8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of octadecane PAF. Below are outlines of key experimental protocols.

Platelet Aggregation Assay

This assay measures the ability of octadecane PAF to induce the aggregation of platelets in vitro.

Workflow:

Detailed Steps:

-

Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 108 platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed.

-

Aggregation Measurement:

-

Pre-warm the PRP sample to 37°C.

-

Place the PRP in an aggregometer cuvette with a stir bar.

-

Establish a baseline light transmittance.

-

Add a known concentration of octadecane PAF to the cuvette to initiate aggregation.

-

Record the change in light transmittance over time as platelets aggregate.

-

-

Data Analysis: Determine the extent and rate of aggregation. A dose-response curve can be generated by testing a range of octadecane PAF concentrations to calculate the ED50.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay assesses the ability of octadecane PAF to act as a chemoattractant for neutrophils.

Workflow:

Detailed Steps:

-

Neutrophil Isolation: Isolate neutrophils from fresh, anticoagulated whole blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.

-

Cell Preparation: Resuspend the isolated neutrophils in an appropriate assay medium (e.g., HBSS with 0.1% BSA) at a known concentration.

-

Assay Setup:

-

Place the chemoattractant solution (octadecane PAF at various concentrations) in the lower wells of a Boyden chamber.

-

Place a porous membrane (e.g., 3-5 µm pore size) over the lower wells.

-

Add the neutrophil suspension to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a set period (e.g., 60-90 minutes) to allow the neutrophils to migrate through the membrane towards the chemoattractant.

-

Quantification of Migration:

-

Remove the membrane.

-

Wipe the non-migrated cells from the upper surface.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields using a microscope.

-

-

Data Analysis: Express the results as a chemotactic index (the fold increase in migration in response to the chemoattractant compared to the medium control).

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the extent of apoptosis induced by octadecane PAF in a cell population.

Workflow:

Detailed Steps:

-

Cell Culture and Treatment: Culture the target cells (e.g., neuronal cells) to the desired confluency. Treat the cells with octadecane PAF at various concentrations for a predetermined time course. Include appropriate positive and negative controls.

-

Cell Harvesting:

-

For adherent cells, collect the culture supernatant (which may contain detached apoptotic cells).

-

Wash the adherent cells with PBS and then detach them using a gentle method (e.g., trypsinization).

-

Combine the detached cells with the collected supernatant.

-

For suspension cells, collect the cells directly.

-

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark.

-

Add Propidium Iodide (PI) to the cell suspension just before analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use unstained and single-stained controls to set up compensation and gates.

-

Acquire a sufficient number of events for each sample.

-

-

Data Interpretation:

Conclusion

Octadecane PAF is a biologically active lipid mediator with a distinct profile of activities that differentiate it from other PAF species. Its ability to induce potent physiological responses through both PAFR-dependent and -independent mechanisms highlights its importance in various biological systems. The quantitative data, signaling pathways, and experimental protocols outlined in this guide provide a comprehensive resource for researchers and professionals engaged in the study of PAF and the development of therapeutics targeting its pathways. Further investigation into the specific molecular interactions and downstream effectors of octadecane PAF will continue to enhance our understanding of its role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular basis for the activation of PAF receptor by PAF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High affinity receptor binding of platelet-activating factor in rat peritoneal polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degree of platelet activating factor-induced neutrophil migration is dependent upon the molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platelet activating factor-induced neuronal apoptosis is initiated independently of its G-protein coupled PAF receptor and is inhibited by the benzoate orsellinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. neurolipidomics.com [neurolipidomics.com]

- 8. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

An In-depth Technical Guide to the C18-PAF Signaling Pathway in Neutrophils

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a crucial role in a diverse range of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. Neutrophils, as the first line of defense in the innate immune system, are highly responsive to PAF. The molecular species of PAF, characterized by the length of the alkyl chain at the sn-1 position, can influence its biological activity. This technical guide provides a comprehensive overview of the signaling pathway initiated by 1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine (C18-PAF) in human neutrophils. We will dissect the core signaling cascade from receptor engagement to downstream functional outcomes, present quantitative data from key studies, detail relevant experimental protocols, and provide visual diagrams of the critical pathways and workflows.

Introduction to C18-PAF and Neutrophil Activation

Platelet-Activating Factor (PAF) is a family of structurally related phospholipids, with the C16:0, C18:0, and C18:1 species being the most common naturally occurring forms.[1] These molecules are produced by various cell types, including neutrophils, platelets, macrophages, and endothelial cells, in response to inflammatory stimuli.[2][3] C18-PAF, like other PAF species, exerts its effects by binding to a specific G-protein-coupled receptor (GPCR) on the surface of target cells, known as the PAF receptor (PAFR).[3][4]

In neutrophils, PAF is a powerful chemoattractant and activator.[4][5] While it is a weak direct stimulus for superoxide (B77818) production, it significantly "primes" neutrophils, enhancing their response to subsequent stimuli like f-Met-Leu-Phe (fMLP).[4][6] The activation of neutrophils by PAF leads to a cascade of cellular events including chemotaxis, degranulation, actin polymerization, changes in cell surface marker expression, and the generation of reactive oxygen species (ROS).[2][4][7][8] Understanding the specific signaling pathways initiated by C18-PAF is critical for developing targeted therapeutic strategies for inflammatory diseases. Studies have shown that the chemotactic potency of PAF species can vary, with the C18:0 homologue being a particularly active chemoattractant for human neutrophils in vitro.[1][5]

The Core C18-PAF Signaling Cascade in Neutrophils

The binding of C18-PAF to its receptor (PAFR) initiates a well-defined, yet complex, intracellular signaling network. This cascade is primarily mediated by heterotrimeric G-proteins and leads to the activation of multiple downstream effector enzymes and the mobilization of second messengers.

2.1. Receptor Binding and G-Protein Activation C18-PAF binds to the seven-transmembrane PAFR, inducing a conformational change that facilitates the exchange of GDP for GTP on the associated heterotrimeric G-proteins, primarily members of the Gq and Gi families. This leads to the dissociation of the Gα subunit from the Gβγ dimer, both of which are then free to interact with downstream effectors.

2.2. Key Downstream Signaling Modules

-

Phospholipase C (PLC) and Calcium Mobilization: The activated Gαq subunit stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the rapid release of stored calcium (Ca2+).[10] This results in a transient, sharp increase in the intracellular free calcium concentration ([Ca2+]i), a pivotal event in neutrophil activation that occurs within seconds of PAF stimulation.[10][11][12] This initial release is rate-limiting and subsequently activates cation channels in the plasma membrane, allowing for an influx of extracellular Ca2+.[10]

-

Protein Kinase C (PKC) Activation: The rise in [Ca2+]i, in concert with membrane-bound DAG, recruits and activates Protein Kinase C (PKC).[13][14] Upon stimulation with PAF, PKC translocates from the cytosol to the particulate (membrane) fraction of the neutrophil.[13] This activation is detectable within 5 seconds and is crucial for "priming" the neutrophil for an enhanced respiratory burst.[6][13] The specific PKCβ isoform has been identified as a major player in neutrophil functions like NET formation.[15]

-

Phosphoinositide 3-Kinase (PI3K) Pathway: PAFR activation also engages the Phosphoinositide 3-Kinase (PI3K) pathway.[9] PI3K activation is involved in the subsequent activation of the MAPK cascade and contributes to intracellular alkalinization.[9]

-

Mitogen-Activated Protein Kinase (MAPK) Cascades: PAF stimulation leads to the phosphorylation and activation of specific MAPK pathways.

-

p38 MAPK: Both PAF and fMLP cause equivalent, robust phosphorylation and activation of p38 MAPK.[16] This pathway is critical for regulating neutrophil chemotaxis and surface receptor expression.[16][17]

-

ERK1/2 (p42/44 MAPK): In contrast to fMLP, PAF is a minimal activator of the ERK1/2 MAPK pathway in human neutrophils.[9][16][18] However, in bovine neutrophils, PAF strongly stimulates ERK1/2 phosphorylation via a PI3K-dependent mechanism.[9]

-

JNK: The c-jun NH2-terminal MAPk (JNK) pathway is not significantly activated by PAF in neutrophils.[16]

-

The integrated action of these pathways culminates in a coordinated series of functional responses.

Caption: C18-PAF Signaling Pathway in Neutrophils.

Quantitative Data on C18-PAF-Induced Neutrophil Responses

The following tables summarize key quantitative data regarding the effects of PAF on neutrophil signaling and function.

Table 1: PAF-Induced Changes in Neutrophil Activation Markers and Function

| Parameter | PAF Concentration | Observation | Species | Citation |

|---|---|---|---|---|

| Cell Size (FSC-A) | 1 µM | 73 ± 19% increase, peaking at 20 min | Human | [7] |

| Intracellular pH | 1 µM | Rapid intracellular alkalinization | Human | [7][19] |

| CD11b Upregulation | 1 µM | +63.3 ± 41.9% after 10 min | Human | [7] |

| CD62L Shedding | 1 µM | -87 ± 10% surface expression after 10 min | Human | [7] |

| Chemotaxis | 1 µM | 15.8 ± 9.7 fold increase after 30 min | Human | [7] |

| EC50 for CD11b | 14.7 nM (10.3–20.7) | Dose-dependent upregulation | Human | [2] |

| EC50 for CD62L | 79.2 nM (63.7–98.8) | Dose-dependent shedding | Human | [2] |

| EC50 for ROS Generation | 55.3 nM (38.9–69.5) | Dose-dependent increase | Human | [2] |

| EC50 for Phagocytosis | 19.2 nM (12.7–29.0) | Dose-dependent increase | Human |[2] |

Table 2: PAF Effect on Intracellular Signaling Molecules

| Parameter | PAF Concentration | Observation | Species | Citation |

|---|---|---|---|---|

| [Ca2+]i Increase | 10⁻⁷ M | Maximal [Ca2+]i response, declines within 300s | Bovine | [11] |

| [Ca2+]i Increase | 10⁻⁹ M to 10⁻⁵ M | Dose-dependent increase in [Ca2+]i | Human | [4] |

| PKC Activity | 10⁻⁶ M | Particulate fraction activity increased from 32 ± 2 to 53 ± 4 pmol ³²P/10⁷ PMN/min | Human | [13] |

| p38 MAPK Phospho. | 10⁻⁸ M | Maximal phosphorylation within 90-120 seconds | Human | [16] |

| ERK1/2 Phospho. | 10⁻⁸ M | No significant increase in tyrosine phosphorylation | Human | [16][18] |

| ERK1/2 Phospho. | EC50 of 30 & 13 nM | Strong phosphorylation of ERK1 & ERK2 | Bovine |[9] |

Table 3: Comparative Chemotactic Potency of PAF Molecular Species

| PAF Species | Barrier | Rank Order of Potency | Citation |

|---|---|---|---|

| C16:0 vs C18:0 vs C18:1 | 3-µm pore filter | C16:0 > C18:0 > C18:1 | [1] |

| C16:0 vs C18:0 vs C18:1 | Endothelial Monolayers | C16:0 > C18:0 > C18:1 | [1] |

| C16:0 vs C18:0 | In vitro chemokinesis | C18:0 was more active than C16:0 |[5] |

Note: Discrepancies in chemotactic potency may arise from differences in experimental setups (e.g., chemotaxis vs. chemokinesis assays).

Detailed Experimental Protocols

This section provides methodologies for key experiments used to elucidate the C18-PAF signaling pathway in neutrophils.

4.1. Human Neutrophil Isolation

-

Principle: This protocol isolates polymorphonuclear leukocytes (PMNs), primarily neutrophils, from whole blood based on their density.

-

Methodology:

-

Collect human peripheral blood into tubes containing an anticoagulant (e.g., EDTA).[20]

-

Mix the blood with a 3% Dextran/NaCl solution to sediment erythrocytes.

-

Layer the resulting leukocyte-rich plasma onto a discontinuous Percoll gradient (e.g., 53% and 67% layers).[20]

-

Centrifuge at low speed (e.g., 1,400 rpm) for 30 minutes at 4°C with the brake off.

-

Collect the visible PMN fraction from the interface of the Percoll layers.

-

Wash the collected cells in 0.9% NaCl to remove residual Percoll.

-

Perform a brief hypotonic lysis to remove any remaining red blood cells.

-

Resuspend the purified neutrophils in an appropriate buffer (e.g., RPMI or HBSS) for subsequent experiments. Cell viability can be assessed using the trypan blue exclusion method.[21]

-

4.2. Measurement of Intracellular Free Ca2+ Flux

-

Principle: Ratiometric or single-wavelength fluorescent dyes are used to quantify changes in intracellular calcium concentration following cell stimulation.

-

Methodology:

-

Resuspend isolated neutrophils (e.g., 1 x 10⁶ cells/mL) in a calcium-free buffer (e.g., HEPES buffered saline).[22]

-

Load the cells with a calcium-sensitive dye by incubating with its acetoxymethyl-ester (AM) conjugated form (e.g., 1 µM Fura-2 AM or 3 µM Fluo-4 AM) for 30-45 minutes at 37°C.[21][22]

-

Wash the cells to remove extracellular dye and resuspend in the final assay buffer.

-

Place the cell suspension in a fluorometer or acquire data using a flow cytometer.

-

Establish a baseline fluorescence reading.

-

Add C18-PAF at the desired concentration and record the change in fluorescence over time.

-

For Fura-2, record emission at ~510 nm while alternating excitation between 340 nm and 380 nm. The ratio of the two emission signals is proportional to the [Ca2+]i.[11][12] For Fluo-4, measure the increase in fluorescence intensity at ~516 nm following excitation at ~494 nm.

-

Caption: Experimental Workflow for Measuring Intracellular Calcium.

4.3. Neutrophil Chemotaxis Assay (Boyden Chamber)

-

Principle: This assay measures the directed migration of neutrophils through a porous membrane towards a chemoattractant.

-

Methodology:

-

Isolate neutrophils as described in 4.1.

-

Label the neutrophils with a fluorescent dye like BCECF or a radioactive label like ⁵¹Cr for quantification.[1][7]

-

Prepare a multi-well chemotaxis chamber (e.g., Neuro Probe A96).

-

Add the chemoattractant (C18-PAF diluted in buffer with 0.1% BSA) to the lower wells of the chamber.[7]

-

Place a filter with a small pore size (e.g., 3 µm) over the lower wells.[1][7]

-

Add the labeled neutrophil suspension to the upper wells, on top of the filter.

-

Incubate the chamber for 60-90 minutes at 37°C in a humidified incubator.[4]

-

After incubation, non-migrated cells are wiped from the top surface of the filter.

-

Quantify the migrated cells that have moved to the lower side of the filter by measuring the fluorescence or radioactivity of the filter or the cells that have fallen into the lower chamber.

-

Caption: Experimental Workflow for Neutrophil Chemotaxis Assay.

4.4. MAPK Activation by Western Blot

-

Principle: This technique detects the activation of specific MAPK proteins (e.g., p38, ERK1/2) by using antibodies that recognize their phosphorylated (active) forms.

-

Methodology:

-

Stimulate isolated neutrophils with C18-PAF for various time points (e.g., 0 to 5 minutes). Place on ice to stop the reaction.

-

Lyse the cells in a buffer containing detergents and protease/phosphatase inhibitors.

-

Determine the protein concentration of each lysate (e.g., using a BCA assay).

-

(Optional) Immunoprecipitate the specific MAPK of interest (e.g., p38) from the cell lysates using a specific antibody.[16]

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., anti-phospho-p38).

-

Wash and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the MAPK.[16]

-

Conclusion

The C18-PAF signaling pathway in neutrophils is a rapid and potent activation cascade that is central to the innate immune response. Upon binding to the PAFR, C18-PAF triggers a G-protein-mediated activation of PLC and PI3K. The subsequent generation of IP3 and DAG leads to a critical surge in intracellular calcium and the activation of PKC. These events, coupled with the robust activation of the p38 MAPK pathway, orchestrate key neutrophil functions including directed migration, degranulation, and priming for enhanced effector functions. In contrast, the ERK1/2 pathway appears to be less critical in human neutrophils. A thorough understanding of this pathway, supported by the quantitative data and experimental protocols provided, is essential for professionals engaged in the research and development of novel anti-inflammatory therapeutics. Targeting specific nodes within this cascade may offer promising strategies for modulating neutrophil activity in a variety of inflammatory diseases.

References

- 1. Degree of platelet activating factor-induced neutrophil migration is dependent upon the molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet‐Activating Factor Promotes Neutrophil Activation and Platelet–Neutrophil Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Actions of platelet activating factor (PAF) homologues and their combinations on neutrophil chemokinesis and cutaneous inflammatory responses in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism and regulation of neutrophil priming by platelet-activating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Activation of Neutrophil Granulocytes by Platelet-Activating Factor Is Impaired During Experimental Sepsis [frontiersin.org]

- 8. Platelet-Activating Factor Promotes Neutrophil Activation and Platelet-Neutrophil Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Platelet-activating factor increases pH(i) in bovine neutrophils through the PI3K–ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ion channels in human neutrophils activated by a rise in free cytosolic calcium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Platelet-activating factor induces protein kinase activity in the particulate fraction of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Role of p38 MAPK in Neutrophil Functions: Single Cell Chemotaxis and Surface Marker Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Activation of Neutrophil Granulocytes by Platelet-Activating Factor Is Impaired During Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Unveiling signaling pathways inducing MHC class II expression in neutrophils [frontiersin.org]

- 21. mdpi.com [mdpi.com]

- 22. Calcium Flux in Neutrophils Synchronizes β2 Integrin Adhesive and Signaling Events that Guide Inflammatory Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PAF (C18) and its Role in the Inflammatory Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, phospholipid-derived inflammatory mediator involved in a myriad of physiological and pathological processes. The C18 isoform of PAF (1-O-octadecyl-2-acetyl-sn-glycero-3-phosphocholine) is a naturally occurring variant that plays a significant role in the initiation and amplification of the inflammatory cascade. This technical guide provides a comprehensive overview of PAF (C18), its mechanism of action, its role in the inflammatory response, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.

The Role of PAF (C18) in Inflammation

PAF (C18) exerts its pro-inflammatory effects by activating a specific G-protein coupled receptor, the PAF receptor (PAFR), which is expressed on the surface of various immune and endothelial cells.[1][2] Upon binding to its receptor, PAF (C18) triggers a cascade of intracellular signaling events, leading to a range of inflammatory responses.

Key inflammatory actions of PAF (C18) include:

-

Leukocyte Activation and Recruitment: PAF (C18) is a potent chemoattractant for neutrophils, inducing their migration to sites of inflammation.[3] It also enhances the activation of macrophages.[4]

-

Increased Vascular Permeability: PAF (C18) increases the permeability of blood vessels, facilitating the leakage of plasma and the infiltration of immune cells into tissues, a hallmark of inflammation.

-

Release of Inflammatory Mediators: PAF (C18) stimulates the release of other pro-inflammatory molecules, such as prostaglandins (B1171923) (PGE2) and thromboxane (B8750289) B2 (TXB2), from macrophages, further amplifying the inflammatory response.[4]

While structurally similar to the more extensively studied PAF C16, PAF C18 exhibits distinct potencies in certain biological activities. For instance, it is less potent in inducing platelet aggregation but demonstrates equipotent activity in the activation of guinea pig macrophages.[4]

Quantitative Data on the Inflammatory Effects of PAF (C18)

The following tables summarize the quantitative data on the dose-dependent effects of PAF (C18) on key inflammatory parameters.

| Parameter | Cell/Tissue Type | PAF (C18) Concentration | Observed Effect | Reference |

| Neutrophil Chemokinesis | Human Neutrophils | Not specified | Significantly greater than C16:0 PAF | [3] |

| Weal Volume | Human Skin (in vivo) | Dose-dependent | Increased weal volume (not significantly different from C16:0 PAF) | [3] |

| Flare Area | Human Skin (in vivo) | Dose-dependent | Increased flare area (not significantly different from C16:0 PAF) | [3] |

| Prostaglandin E2 (PGE2) Release | Guinea Pig Macrophages | Not specified | Induces release | [4] |

| Thromboxane B2 (TXB2) Release | Guinea Pig Macrophages | Not specified | Induces release | [4] |

Signaling Pathways of PAF (C18)

The binding of PAF (C18) to its G-protein coupled receptor (PAFR) initiates a complex signaling cascade. The primary pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream signaling pathways, including the MAPK cascade, which ultimately regulate gene expression and cellular responses associated with inflammation.[5][6]

References

- 1. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Actions of platelet activating factor (PAF) homologues and their combinations on neutrophil chemokinesis and cutaneous inflammatory responses in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of PAF (C18) on Platelets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis. PAF exists in several molecular forms, with the C16 (hexadecyl) and C18 (octadecyl) species being the most common. This technical guide focuses on the mechanism of action of PAF C18 on human platelets, providing a detailed overview of its signaling pathways, quantitative data on its effects, and comprehensive experimental protocols for its study. While PAF C18 is generally considered less potent than its C16 counterpart, understanding its specific interactions and downstream effects is crucial for a complete picture of PAF biology and for the development of targeted therapeutics.[1][2]

Core Mechanism of Action: Receptor Binding and G-Protein Activation

PAF C18 exerts its effects on platelets by binding to a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAFR).[3][4] The binding of PAF C18 to PAFR initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, primarily of the Gq and Gi families.[1]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C-beta (PLCβ).[5]

-

Gi Pathway: Activation of Gi can inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, which can potentiate platelet activation.

The activation of these G-proteins is the critical first step that triggers the downstream signaling cascades responsible for the various platelet responses.

Quantitative Data on PAF (C18) Effects on Platelets

Precise quantitative data for PAF C18 is less abundant in the literature compared to PAF C16. However, available information and comparative studies allow for an estimation of its potency.

| Parameter | Agonist | Value | Cell Type | Reference |

| Binding Affinity (Kd) | PAF (general) | 37 ± 13 nM | Human Platelets | [3] |

| PAF (general) | 5.7 nM | Human Mononuclear Leukocytes | [6] | |

| Platelet Aggregation (EC50) | PAF (general) | Dose-dependent aggregation observed from 50 nM to 14 µM | Human Platelet-Rich Plasma | [7] |

| Calcium Mobilization (EC50) | PAF (general) | 6.8 nM | Neurohybrid NG108-15 cells | [8] |

| IP3 Formation (EC50) | PAF (general) | 5.1 nM | Neurohybrid NG108-15 cells | [8] |

Note: The majority of published quantitative data does not distinguish between PAF C16 and C18 isoforms. It is generally accepted that PAF C18 is less potent than PAF C16 in inducing platelet aggregation.[1][2] One study indicated that PAF induced dose-dependent aggregation in human platelet-rich plasma over a range of 50 nM to 14 µM, with a threshold of about 100 nM.[7] Another study on the effect of pure synthetic PAF (1-0-alkyl-2-acetyl-sn-glycero-3-phosphorylcholine) on human platelets showed dose-dependent aggregation in the range of 0.2-2.0 µg/ml.[9]

Signaling Pathways of PAF (C18) in Platelets

Upon binding of PAF C18 to its receptor and subsequent G-protein activation, two major signaling pathways are initiated, leading to platelet activation: the Phospholipase C (PLC) pathway and the Phosphoinositide 3-kinase (PI3K) pathway.

Phospholipase C (PLC) Pathway and Calcium Mobilization

Activated Gq protein stimulates PLCβ, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Release: IP3 binds to its receptors on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), leading to the release of stored calcium (Ca2+) into the cytoplasm.[10]

-

DAG-Mediated Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). PKC phosphorylates various substrate proteins, contributing to granule secretion and the "inside-out" signaling that activates integrin αIIbβ3.

-

Store-Operated Calcium Entry (SOCE): The depletion of intracellular calcium stores triggers a process known as store-operated calcium entry (SOCE), where external Ca2+ flows into the cell through channels in the plasma membrane, leading to a sustained elevation of intracellular calcium.[10]

The rise in intracellular calcium is a pivotal event in platelet activation, triggering shape change, granule secretion, and the activation of enzymes like phospholipase A2.

Phosphoinositide 3-Kinase (PI3K) Pathway

The β and γ isoforms of PI3K are also activated downstream of the PAF receptor. The exact mechanism of activation can be complex, involving both Gβγ subunits from Gi and crosstalk with tyrosine kinase signaling. Activated PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

Akt/PKB Activation: PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as phosphoinositide-dependent kinase 1 (PDK1) and Akt (also known as protein kinase B). This recruitment to the membrane leads to the phosphorylation and activation of Akt.

-

Downstream Effects of Akt: Activated Akt has several downstream targets that contribute to platelet activation, including the regulation of nitric oxide synthesis and glycogen (B147801) synthase kinase 3β (GSK3β). The PI3K/Akt pathway is crucial for reinforcing and sustaining platelet activation, particularly for thrombus stabilization.

Experimental Protocols

Radioligand Binding Assay for PAF C18

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of unlabeled PAF C18 to the PAF receptor on human platelets using a radiolabeled PAF analog (e.g., [3H]PAF).

Materials:

-

Washed human platelets

-

[3H]PAF (radiolabeled ligand)

-

Unlabeled PAF C18 (competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.25% BSA, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

96-well filter plates

Procedure:

-

Platelet Preparation: Isolate human platelets from whole blood by differential centrifugation. Wash the platelets to remove plasma proteins and resuspend in binding buffer to a final concentration of approximately 1-2 x 10^8 platelets/mL.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Washed platelets, [3H]PAF (at a concentration near its Kd), and binding buffer.

-

Non-specific Binding: Washed platelets, [3H]PAF, and a high concentration of unlabeled PAF (e.g., 1 µM) to saturate the receptors.

-

Competitive Binding: Washed platelets, [3H]PAF, and increasing concentrations of unlabeled PAF C18.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the PAF C18 concentration.

-

Determine the IC50 value (the concentration of PAF C18 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Light Transmission Aggregometry (LTA)

This protocol describes how to measure PAF C18-induced platelet aggregation using a light transmission aggregometer.

Materials:

-

Platelet-rich plasma (PRP) or washed human platelets

-

Platelet-poor plasma (PPP)

-

PAF C18 stock solution

-

Aggregometer cuvettes with stir bars

-

Light transmission aggregometer

Procedure:

-

Sample Preparation:

-

Prepare PRP and PPP from citrated whole blood by centrifugation.[11]

-

Adjust the platelet count of the PRP if necessary (typically to 2-3 x 10^8 platelets/mL).

-

-

Instrument Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

-

-

Aggregation Measurement:

-

Pipette PRP into an aggregometer cuvette with a stir bar and place it in the heating block.

-

Allow the PRP to equilibrate for a few minutes.

-

Place the cuvette in the measurement channel and start recording the baseline.

-

Add a specific concentration of PAF C18 to the cuvette and record the change in light transmission over time (typically 5-10 minutes).

-

Repeat with a range of PAF C18 concentrations to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the maximum percentage of aggregation for each PAF C18 concentration.

-

Plot the percentage of aggregation against the logarithm of the PAF C18 concentration.

-

Determine the EC50 value (the concentration of PAF C18 that produces 50% of the maximal aggregation response).

-

Intracellular Calcium Measurement using Fura-2 AM

This protocol describes how to measure PAF C18-induced changes in intracellular calcium concentration using the fluorescent indicator Fura-2 AM and a fluorescence spectrophotometer or plate reader.

Materials:

-

Washed human platelets

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-Tyrode's buffer

-

PAF C18 stock solution

-

Ionomycin (B1663694) (for calibration)

-

EGTA (for calibration)

-

Fluorescence spectrophotometer or plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

-

Platelet Loading:

-

Calcium Measurement:

-

Place the Fura-2-loaded platelets in a cuvette with a stir bar in the temperature-controlled (37°C) sample holder of the spectrophotometer.

-

Record the baseline fluorescence by alternating the excitation wavelengths between 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add PAF C18 to the cuvette and continue recording the fluorescence changes.

-

-

Calibration:

-

At the end of the experiment, add ionomycin to permeabilize the platelets to Ca2+ and obtain the maximum fluorescence ratio (Rmax) by adding a saturating concentration of CaCl2.

-

Then, add EGTA to chelate all the Ca2+ and obtain the minimum fluorescence ratio (Rmin).

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 ratio).

-

Convert the fluorescence ratio to intracellular calcium concentration using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-2 for Ca2+ (approximately 224 nM).

-

Plot the change in intracellular calcium concentration over time.

-

To determine the EC50, perform dose-response experiments with varying concentrations of PAF C18.

-

Conclusion

The mechanism of action of PAF C18 on platelets is a complex process initiated by its binding to the PAF receptor. This interaction triggers a cascade of intracellular signaling events, predominantly through the Gq/PLC and Gi/PI3K pathways, culminating in a rise in intracellular calcium and subsequent platelet activation, including shape change, granule secretion, and aggregation. Although generally less potent than PAF C16, PAF C18 plays a significant role in the overall physiological and pathophysiological effects of PAF. The detailed protocols provided in this guide offer a robust framework for researchers to investigate the specific effects of PAF C18 and to explore the potential of PAF receptor antagonists in therapeutic applications. Further research is warranted to delineate the precise quantitative differences in the signaling and functional responses induced by PAF C18 compared to other PAF isoforms.

References

- 1. caymanchem.com [caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A competitive receptor binding assay for platelet-activating factor (PAF): quantification of PAF in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific binding of platelet-activating factor (PAF) by human peripheral blood mononuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of PAF-induced platelet aggregation in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Platelet-activating factor (PAF) receptor-mediated calcium mobilization and phosphoinositide turnover in neurohybrid NG108-15 cells: studies with BN50739, a new PAF antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of platelet-activating factor (PAF) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Platelet-activating factor phosphatidate, but not platelet-activating factor, is a powerful calcium ionophore in the human red cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]

An In-depth Technical Guide to the PAF (C18) G-protein Coupled Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular interactions between the C18 isoform of Platelet-Activating Factor (PAF) and its cognate G-protein coupled receptor, the PAF receptor (PAFR). It details the intricate signaling cascades initiated upon ligand binding, presents quantitative data on these interactions, and offers detailed protocols for key experimental assays used in PAFR research.

Introduction: PAF and the PAF Receptor

Platelet-Activating Factor (PAF) is a potent, pro-inflammatory phospholipid mediator that plays a crucial role in a wide array of physiological and pathophysiological processes, including platelet aggregation, inflammation, and anaphylaxis.[1][2][3] The biological effects of PAF are mediated through its specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR).[3][4] PAFR is expressed on the plasma membrane of numerous mammalian cells, including platelets, endothelial cells, neutrophils, monocytes, and macrophages.[2][4] The interaction between PAF and PAFR triggers a complex network of intracellular signaling pathways, making it a significant target for therapeutic intervention in various inflammatory diseases and cancer.[4][5]

PAFR Signaling Pathways

Upon binding PAF, the PAFR undergoes a conformational change, enabling it to couple with and activate several heterotrimeric G-protein families, primarily Gq/11 and Gi/o, and potentially G12/13.[1][6] This activation initiates multiple downstream signaling cascades. Additionally, PAFR signaling is modulated by β-arrestin, which mediates receptor desensitization, internalization, and can initiate G-protein-independent signaling.[1][6]

Gq/11-Mediated Signaling

PAFR coupling with Gq proteins activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[7] The resulting increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream targets, leading to cellular responses like platelet aggregation and neutrophil activation.[8]

Caption: PAFR Gq/11-mediated signaling pathway.

Gi/o-Mediated Signaling

Activation of PAFR can also lead to coupling with Gi/o proteins.[1][6][9] The primary role of the activated Gαi subunit is to inhibit the enzyme adenylyl cyclase (AC), which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[10] A reduction in cAMP levels generally leads to decreased activity of Protein Kinase A (PKA). This pathway can modulate the activity of other signaling pathways and contribute to the overall cellular response to PAF.

Caption: PAFR Gi/o-mediated signaling pathway.

β-Arrestin Recruitment and Biased Signaling

Following agonist stimulation, PAFR is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins to the receptor.[1] β-arrestin recruitment serves two main purposes: it sterically hinders further G-protein coupling, leading to desensitization of the receptor, and it acts as a scaffold to initiate receptor internalization via clathrin-coated pits.[6] Furthermore, β-arrestin can initiate its own signaling cascades, often involving the MAPK pathway. Interestingly, PAFR oligomerization has been shown to enhance G protein activity while decreasing β-arrestin recruitment, a phenomenon known as biased signaling.[6][11] Reciprocally, β-arrestin can prevent PAFR oligomerization.[1][6]

Caption: β-Arrestin recruitment and signaling pathway.

Quantitative Data on PAFR Interactions

Quantifying the interaction between ligands and PAFR is critical for drug development. This is typically achieved by determining binding affinities (Ki, Kd) and functional potencies (EC50, IC50). While specific data for the C18 isoform of PAF can vary between experimental systems, the following table summarizes representative quantitative data for various PAFR antagonists, illustrating the parameters used to characterize these interactions.

| Compound | Action | Target Species | Assay | Parameter | Value (nM) | Reference |

| MK-287 | Antagonist | Human | [3H]C18-PAF Binding (Platelets) | Ki | 6.1 | [12] |

| MK-287 | Antagonist | Human | [3H]C18-PAF Binding (PMN) | Ki | 3.2 | [12] |

| MK-287 | Antagonist | Human | PAF-induced Platelet Aggregation | ED50 | 56 | [12] |

| TCV-309 | Antagonist | Human | PAF-induced Platelet Aggregation | IC50 | 58 | [12] |

| TCV-309 | Antagonist | Rabbit | [3H]PAF Binding (Platelets) | IC50 | 27 | [12] |

| Lexipafant | Antagonist | N/A | PAF-induced Inflammation | N/A | N/A | [13] |

| Rupatadine | Antagonist | N/A | PAF-induced Inflammation | N/A | N/A | [13] |

PMN: Polymorphonuclear leukocyte; N/A: Not available in the provided search results.

A 2024 study using a GloSensor cAMP assay reported a pEC50 of 7.68 for PAF (C16:0) activating the human PAFR.[14]

Experimental Protocols

Studying the PAF-PAFR interaction requires a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is the gold standard for quantifying the affinity of a ligand for its receptor.[15] It uses a radiolabeled ligand (e.g., [3H]PAF) to directly measure binding to PAFR in cell membranes or intact cells.

Principle: A fixed concentration of radioligand is incubated with the receptor preparation. The amount of bound radioactivity is measured. Competitive binding assays include a range of concentrations of an unlabeled test compound to determine its ability to displace the radioligand, from which the IC50 and subsequently the Ki can be calculated.[15]

Methodology:

-

Membrane Preparation: Cells expressing PAFR are harvested, homogenized in a cold lysis buffer, and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer. Protein concentration is determined using an assay like the BCA assay.[16]

-

Assay Setup: In a 96-well plate, incubate receptor membranes (e.g., 10-50 µg protein) with a fixed concentration of [3H]PAF and varying concentrations of the unlabeled competitor drug.[16]

-

Incubation: Incubate the plate for a defined period (e.g., 60 minutes at 30°C) to reach equilibrium.[16]

-

Separation of Bound/Free Ligand: The reaction is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand. Unbound radioligand passes through.[15][16]

-

Washing: The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound ligand.[16]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[16]

-

Data Analysis: Non-specific binding (measured in the presence of a saturating concentration of unlabeled PAF) is subtracted from total binding to yield specific binding. The data are then analyzed using non-linear regression to determine IC50, Kd, and Bmax values.[15][16]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biased signaling due to oligomerization of the G protein-coupled platelet-activating factor receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. E-selectin permits communication between PAF receptors and TRPC channels in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural and molecular dynamics insights into the competitive inhibition of the platelet-activating factor receptor by acyl-PAF - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. Biased signaling due to oligomerization of the G protein-coupled platelet-activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Targeting the Platelet-Activating Factor Receptor (PAF-R): Antithrombotic and Anti-Atherosclerotic Nutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. giffordbioscience.com [giffordbioscience.com]

Biosynthesis of Platelet-Activating Factor (C18) via the Remodeling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, pro-inflammatory phospholipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and cardiovascular events. The C18 isoform of PAF, containing an 18-carbon alkyl chain at the sn-1 position, is a significant molecular species produced by various inflammatory cells. Its biosynthesis is predominantly carried out through the "remodeling pathway," a rapid, stimulus-dependent process that is the primary source of PAF under pathological conditions.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of PAF (C18) biosynthesis via the remodeling pathway, offering detailed experimental protocols, quantitative data, and visual representations of the key signaling events to support researchers and professionals in drug development.

The Core Biosynthetic Pathway: Remodeling of Membrane Phospholipids (B1166683)

The remodeling pathway is a two-step enzymatic cascade that utilizes existing membrane phospholipids as precursors for the rapid synthesis of PAF. This pathway is characteristically activated in response to inflammatory stimuli.[1][3]

The key steps are:

-

Formation of Lyso-PAF: The process is initiated by the activation of Phospholipase A2 (PLA2). This enzyme hydrolyzes the fatty acid at the sn-2 position of a membrane-bound alkyl-acyl-glycerophosphocholine, which contains an ether-linked fatty alcohol at the sn-1 position. This reaction yields a lysophospholipid intermediate, 1-O-alkyl-sn-glycero-3-phosphocholine, commonly known as lyso-PAF.[4][5]

-

Acetylation of Lyso-PAF: The newly formed lyso-PAF is then rapidly acetylated at the sn-2 position by the enzyme Lysophosphatidylcholine Acyltransferase (LPCAT), specifically LPCAT1 or LPCAT2. This reaction utilizes acetyl-CoA as the acetyl group donor, resulting in the formation of PAF (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine).[1][6]

Key Enzymes in the Remodeling Pathway

-

Phospholipase A2 (PLA2): This superfamily of enzymes is responsible for the initial and rate-limiting step in the remodeling pathway. Various isoforms of PLA2 are involved, with cytosolic PLA2 (cPLA2) playing a significant role in response to inflammatory stimuli. The activation of cPLA2 is tightly regulated by intracellular calcium levels and phosphorylation events.[7]

-

Lysophosphatidylcholine Acyltransferase (LPCAT): Two key enzymes, LPCAT1 and LPCAT2, possess lyso-PAF acetyltransferase activity.

-

LPCAT1: This enzyme is constitutively expressed and is thought to be involved in physiological PAF production.[8]

-

LPCAT2: In contrast, LPCAT2 is an inducible enzyme, highly expressed in inflammatory cells like macrophages and neutrophils. Its activity is significantly upregulated in response to inflammatory signals such as lipopolysaccharide (LPS), making it a crucial player in pathological PAF production.[1][8][9] Under resting conditions, LPCAT2 preferentially exhibits acyltransferase activity, contributing to membrane biogenesis. However, upon inflammatory stimulation, its acetyltransferase activity is enhanced, leading to increased PAF synthesis.[1]

-

Quantitative Data on PAF (C18) Biosynthesis

The following tables summarize key quantitative data related to the enzymes and products of the PAF (C18) remodeling pathway.

| Parameter | Value | Cell Type/Conditions | Reference |

| LPCAT1 Apparent Km for acetyl-CoA | 82.4 - 128.2 µM | Transfected CHO-K1 cells | [10] |

| LPCAT1 Apparent Km for lyso-PAF | 7.9 - 18.4 µM | Transfected CHO-K1 cells | [10] |

| LPCAT2 Inhibition by TSI-01 (Ki value) | 1.8 µM | Transfected CHO-S-PAFR cells | [7][11] |

Table 1: Kinetic Parameters of LPCAT Enzymes. This table presents the Michaelis-Menten constants (Km) for LPCAT1, indicating its affinity for its substrates, and the inhibition constant (Ki) for a known LPCAT2 inhibitor.

| Condition | Lyso-PAF C16 (ng/mg protein) | Lyso-PAF C18 (ng/mg protein) | Lyso-PAF C18:1 (ng/mg protein) |

| Control Nasal Mucosa | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.5 ± 0.1 |

| Nasal Polyps (non-asthmatic) | 2.1 ± 0.5 | 1.1 ± 0.3 | 0.6 ± 0.1 |

| Nasal Polyps (asthmatic) | 3.5 ± 0.6 | 1.9 ± 0.4 | 1.0 ± 0.2* |

*p < 0.05 compared to control nasal mucosa. Table 2: Lyso-PAF Isoform Concentrations in Human Nasal Tissues. This table shows the levels of different lyso-PAF isoforms, the direct precursors to PAF, in healthy and diseased tissues, highlighting the upregulation of the pathway in inflammatory conditions. Data is presented as mean ± SEM.[3]

| Cell Type | Stimulus | PAF Production (ng/106 cells) | Reference |

| Endothelial Cells | Thrombin | 1-3 | [12] |

| Neutrophils | LPS | 5-fold increase in PLA2 activity | [2] |

Table 3: Stimulated PAF Production and Enzyme Activity in Inflammatory Cells. This table provides examples of the magnitude of PAF production and upstream enzyme activation in response to inflammatory stimuli in key cell types.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the PAF remodeling pathway.

Protocol 1: Measurement of Phospholipase A2 (PLA2) Activity (Radiometric Assay)

This protocol is adapted from methods described for measuring PLA2 activity in cell lysates.[8][13]

Materials:

-

Radiolabeled substrate: 1-palmitoyl-2-[14C]arachidonoyl-sn-glycero-3-phosphocholine

-

Cell lysate (prepared from neutrophils, macrophages, or other cells of interest)

-

Assay Buffer: 250 mM Tris-HCl, pH 8.5

-

Liposome preparation (if using artificial vesicles)

-

Silica (B1680970) gel for column chromatography

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Sample Preparation:

-

Prepare cell sonicates from the cells of interest in an appropriate buffer (e.g., Hanks' Buffer).[13]

-

Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following:

-

50 µL of cell sonicate

-

20 µL of radiolabeled liposomes (or other substrate preparation)

-

50 µL of PLA2 assay buffer

-

-

Include a negative control with buffer instead of cell sonicate.

-

-

Incubation:

-

Incubate the reaction mixture for 30 minutes at 37°C with gentle shaking.

-

-

Reaction Termination:

-

Stop the reaction by adding 3 mL of ice-cold chloroform/methanol (1:2, v/v).

-

-

Product Isolation:

-

Isolate the radiolabeled arachidonic acid released by the PLA2 activity using column chromatography with silica gel.[13]

-

-

Quantification:

-

Collect the eluate containing the radiolabeled arachidonic acid into a scintillation vial.

-

Add 4 mL of scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate the PLA2 activity based on the amount of radiolabeled product formed per unit time per milligram of protein.

-

Protocol 2: Measurement of Lyso-PAF Acetyltransferase (LPCAT) Activity (Fluorometric Assay)

This protocol is a conceptual outline based on the principles of fluorometric enzyme assays.[10]

Materials:

-

Fluorogenic substrate: A synthetic lyso-PAF analog that releases a fluorescent molecule upon acetylation.

-

Cell lysate or purified enzyme preparation.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.25 mg/mL BSA and 1 mM dithiothreitol.

-

Acetyl-CoA.

-

Fluorometer (plate reader or cuvette-based).

Procedure:

-

Sample Preparation:

-

Prepare microsomal fractions or cell lysates from the cells of interest.

-

Determine the protein concentration.

-

-

Reaction Setup:

-

In a microplate well or cuvette, add:

-

Cell lysate/enzyme preparation (containing a known amount of protein).

-

Assay Buffer.

-

Fluorogenic lyso-PAF substrate.

-

-

-

Initiation of Reaction:

-

Initiate the reaction by adding a saturating concentration of acetyl-CoA.

-

-

Kinetic Measurement:

-

Immediately place the plate or cuvette in a fluorometer pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

-

Measure the increase in fluorescence over time. The rate of fluorescence increase is proportional to the LPCAT activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.

-

Express the enzyme activity in appropriate units (e.g., nmol/min/mg protein) by converting the fluorescence signal to product concentration using a standard curve generated with the free fluorophore.

-

Protocol 3: Quantification of PAF (C18) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the sensitive and specific quantification of PAF (C18) in biological samples.

Materials:

-

Internal Standard: Deuterated PAF (e.g., PAF C16-d4) for quantification.

-

Solvents: Methanol, chloroform, water (LC-MS grade).

-

Solid Phase Extraction (SPE) cartridges (e.g., C18).

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation and Lipid Extraction:

-

To a known amount of sample (e.g., cell pellet, plasma), add the internal standard.

-

Perform a Bligh-Dyer or similar lipid extraction using a mixture of chloroform, methanol, and water.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Solid Phase Extraction (SPE) for Enrichment:

-

Reconstitute the dried lipid extract in a small volume of a suitable solvent.

-

Load the sample onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with a non-polar solvent to remove interfering lipids.

-

Elute the PAF fraction with a more polar solvent mixture (e.g., methanol/water).

-

Dry the eluted fraction.

-

-

LC-MS/MS Analysis:

-

Reconstitute the final dried extract in the LC mobile phase.

-

Inject the sample onto a C18 reversed-phase LC column.

-

Use a gradient elution with mobile phases typically consisting of water and acetonitrile/isopropanol with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

-

Perform detection using a tandem mass spectrometer in positive ion mode.

-

Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the precursor-to-product ion transitions for PAF (C18) and the internal standard.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the concentration of PAF (C18) in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known amounts of PAF (C18).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow for studying PAF biosynthesis.

References

- 1. genecards.org [genecards.org]

- 2. biorxiv.org [biorxiv.org]

- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. Frontiers | The Roles of Phospholipase A2 in Phagocytes [frontiersin.org]

- 10. minocyclinehcl.com [minocyclinehcl.com]

- 11. mybiosource.com [mybiosource.com]

- 12. Differences Between Unstimulated and Stimulated Human Male and Female Neutrophils in Protein and Phosphoprotein Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pre-analytical sample handling standardization for reliable measurement of metabolites and lipids in LC-MS-based clinical research - PMC [pmc.ncbi.nlm.nih.gov]

de novo pathway of 1-O-octadecyl-2-O-acetyl-sn-glyceryl-3-phosphorylcholine synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract